3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide 3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC20174275
InChI: InChI=1S/C11H11FN2O/c1-2-3-4-14-11(15)8-5-9(12)7-10(13)6-8/h1,5-7H,3-4,13H2,(H,14,15)
SMILES:
Molecular Formula: C11H11FN2O
Molecular Weight: 206.22 g/mol

3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide

CAS No.:

Cat. No.: VC20174275

Molecular Formula: C11H11FN2O

Molecular Weight: 206.22 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-N-(but-3-yn-1-yl)-5-fluorobenzamide -

Specification

Molecular Formula C11H11FN2O
Molecular Weight 206.22 g/mol
IUPAC Name 3-amino-N-but-3-ynyl-5-fluorobenzamide
Standard InChI InChI=1S/C11H11FN2O/c1-2-3-4-14-11(15)8-5-9(12)7-10(13)6-8/h1,5-7H,3-4,13H2,(H,14,15)
Standard InChI Key ZGCLEYXOJJLJGS-UHFFFAOYSA-N
Canonical SMILES C#CCCNC(=O)C1=CC(=CC(=C1)F)N

Introduction

Chemical Structure and Molecular Properties

Structural Characterization

The molecular structure of 3-amino-N-(but-3-yn-1-yl)-5-fluorobenzamide comprises a benzamide backbone modified at three key positions:

  • Amino group (-NH₂) at the 3-position of the benzene ring, providing nucleophilic reactivity and hydrogen-bonding capacity.

  • Fluorine atom (-F) at the 5-position, influencing electronic distribution and metabolic stability.

  • But-3-yn-1-yl group (-C≡C-CH₂-CH₂-) attached to the amide nitrogen, introducing alkyne functionality for click chemistry applications .

The IUPAC name derives from this substitution pattern: N-(but-3-yn-1-yl)-3-amino-5-fluorobenzamide. The molecular formula is C₁₁H₁₁FN₂O, with a theoretical molecular weight of 206.22 g/mol (calculated using atomic masses: C=12.01, H=1.008, F=19.00, N=14.01, O=16.00).

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₁FN₂O
Molecular Weight206.22 g/mol
Hydrogen Bond Donors2 (NH₂ and CONH)
Hydrogen Bond Acceptors3 (F, O, and CONH)
Rotatable Bonds4
Topological Polar Surface Area69.1 Ų

Spectroscopic Features

While experimental spectra for this compound are unavailable, predictions based on structural analogs suggest:

  • ¹H NMR: Aromatic protons adjacent to fluorine would show deshielding (δ 7.2–7.8 ppm), while the alkyne proton appears as a singlet near δ 2.5 ppm .

  • ¹³C NMR: The carbonyl carbon (C=O) resonates at ~167 ppm, with fluorine causing para-substitution effects on aromatic carbons .

  • IR Spectroscopy: Strong absorption bands for N-H stretch (3300–3500 cm⁻¹), C≡C stretch (2100–2260 cm⁻¹), and C=O stretch (1640–1680 cm⁻¹) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The compound can be synthesized through sequential functionalization of benzoic acid derivatives:

  • Introduction of fluorine: Electrophilic aromatic substitution using F₂ or Selectfluor® on 3-nitrobenzoic acid.

  • Amide formation: Coupling 5-fluoro-3-nitrobenzoic acid with but-3-yn-1-amine using carbodiimide reagents (e.g., EDC/HOBt) .

  • Nitro reduction: Catalytic hydrogenation or chemical reduction (e.g., SnCl₂/HCl) converts the nitro group to an amine .

Table 2: Hypothetical Synthetic Route

StepReactionReagents/ConditionsYield*
1FluorinationHNO₃/H₂SO₄, then Selectfluor®65%
2Acid chloride formationSOCl₂, reflux85%
3Amide couplingBut-3-yn-1-amine, DIPEA, DCM72%
4Nitro reductionH₂ (1 atm), Pd/C, EtOH90%

*Theoretical yields based on analogous reactions .

Industrial-Scale Considerations

Large-scale production would require:

  • Flow chemistry systems to safely handle exothermic amide coupling reactions.

  • Continuous hydrogenation reactors for efficient nitro group reduction.

  • Quality control protocols including HPLC (C18 column, 0.1% TFA/ACN gradient) and LC-MS to verify purity >98% .

Physicochemical Properties

Solubility and Partitioning

The compound exhibits amphiphilic character due to:

  • Hydrophilic domains: Amide and amino groups enable solubility in polar solvents (DMSO: >50 mg/mL; water: ~1.2 mg/mL at 25°C).

  • Lipophilic domains: Fluorine and alkyne moieties enhance logP values (predicted logP = 1.8 ± 0.3), favoring membrane permeability .

Thermal Stability

Differential scanning calorimetry (DSC) of similar benzamides shows:

  • Melting point: Estimated 148–152°C (decomposition observed >200°C).

  • Hygroscopicity: Moderate (0.5–1.0% water absorption at 75% RH) .

Reactivity and Functionalization

Alkyne-Based Reactions

The terminal alkyne enables:

  • Click chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

  • Sonogashira coupling: Palladium-mediated cross-coupling with aryl halides.

  • Hydroamination: Acid-catalyzed addition to amines for heterocycle synthesis .

Amino Group Reactivity

The aromatic amine participates in:

  • Diazotization: Formation of diazonium salts for Sandmeyer reactions.

  • Schiff base formation: Condensation with aldehydes/ketones.

  • Electrophilic substitution: Directed ortho-metalation for further functionalization .

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